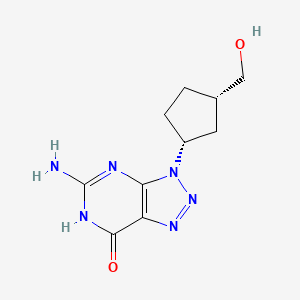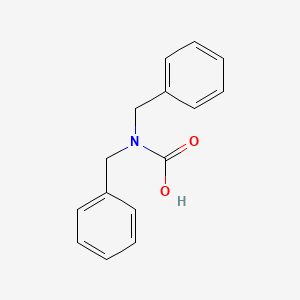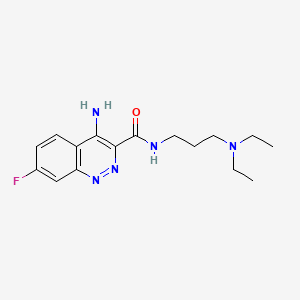
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cinnoline core, an amino group, a diethylamino propyl chain, and a fluorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of the cinnoline derivative with a diethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the cinnoline core and the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-7-chloro-6-fluorocinnoline-3-carboxamide: Similar structure but with a chlorine atom instead of a diethylamino propyl chain.
3-Cinnolinecarboxamide, 4-amino-N-(3-chloropropyl)-8-fluoro-: Similar structure but with a chloropropyl chain instead of a diethylamino propyl chain.
Uniqueness
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The diethylamino propyl chain and the fluorine atom contribute to its unique properties compared to similar compounds.
Propiedades
Número CAS |
187231-57-8 |
|---|---|
Fórmula molecular |
C16H22FN5O |
Peso molecular |
319.38 g/mol |
Nombre IUPAC |
4-amino-N-[3-(diethylamino)propyl]-7-fluorocinnoline-3-carboxamide |
InChI |
InChI=1S/C16H22FN5O/c1-3-22(4-2)9-5-8-19-16(23)15-14(18)12-7-6-11(17)10-13(12)20-21-15/h6-7,10H,3-5,8-9H2,1-2H3,(H2,18,20)(H,19,23) |
Clave InChI |
APRFPOVJFHHOHB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=C(C2=C(C=C(C=C2)F)N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


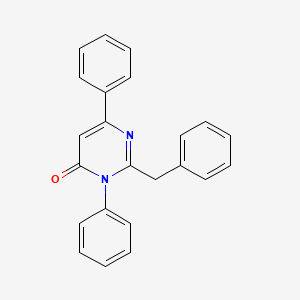
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
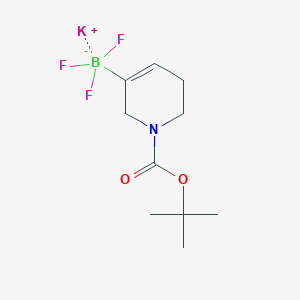
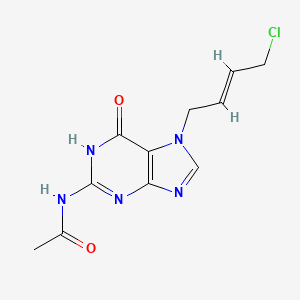
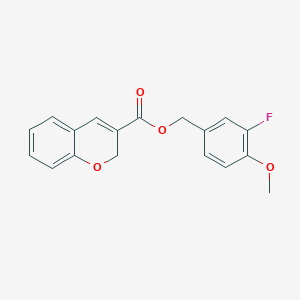
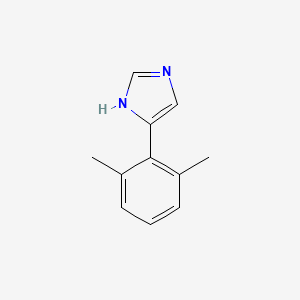
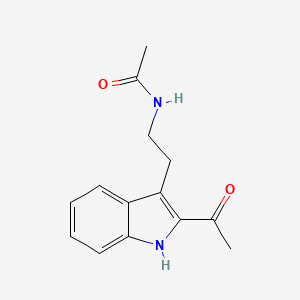
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
